Idarubicin Idarubicin Idarubicin is a monosaccharide derivative, an anthracycline antibiotic and a deoxy hexoside. It derives from a hydride of a tetracene.
An orally administered anthracycline antineoplastic. The compound has shown activity against breast cancer, lymphomas and leukemias, together with the potential for reduced cardiac toxicity.
Idarubicin is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of idarubicin is as a Topoisomerase Inhibitor.
Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
An orally administered anthracycline antineoplastic. The compound has shown activity against BREAST NEOPLASMS; LYMPHOMA; and LEUKEMIA.
See also: Idarubicin Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 58957-92-9
VCID: VC21349433
InChI: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Molecular Formula: C26H27NO9
Molecular Weight: 497.5 g/mol

Idarubicin

CAS No.: 58957-92-9

Cat. No.: VC21349433

Molecular Formula: C26H27NO9

Molecular Weight: 497.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Idarubicin - 58957-92-9

CAS No. 58957-92-9
Molecular Formula C26H27NO9
Molecular Weight 497.5 g/mol
IUPAC Name (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Standard InChI Key XDXDZDZNSLXDNA-TZNDIEGXSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Appearance Solid

Chemical Structure and Properties

Idarubicin (4-demethoxydaunorubicin) is a synthetic anthracycline analogue of daunorubicin. The absence of a methoxy group at position 4 in its structure represents the key modification that distinguishes it from other anthracyclines . This structural difference contributes significantly to the compound's enhanced lipophilicity, resulting in increased cellular uptake compared to other anthracyclines .

Chemical Characteristics

Idarubicin possesses the following chemical properties:

  • Chemical Formula: C₂₆H₂₇NO₉

  • Average Molecular Weight: 497.4939 g/mol

  • Monoisotopic Weight: 497.168581467 g/mol

  • Synonyms: (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside, 4-Demethoxydaunomycin, 4-Demethoxydaunorubicin

The compound is available as idarubicin hydrochloride in a preservative-free solution at a concentration of 1 mg/mL for intravenous administration .

Mechanism of Action

Idarubicin exerts its cytotoxic effects through multiple mechanisms that ultimately disrupt cellular DNA replication and transcription processes, leading to cell death.

Primary Mechanisms

The antineoplastic activity of idarubicin results from several coordinated actions:

  • DNA intercalation: The planar anthracycline moiety inserts between DNA base pairs, disrupting DNA structure and function .

  • Topoisomerase II inhibition: Idarubicin stabilizes the DNA-topoisomerase II complex, preventing the religation phase of the enzyme's catalytic cycle .

  • Nucleic acid synthesis inhibition: The compound interferes with DNA and RNA synthesis processes essential for cell division and protein production .

Enhanced Cellular Uptake

A distinguishing feature of idarubicin is its enhanced lipophilicity, which results from the absence of the methoxy group at position 4 . This structural characteristic facilitates more rapid and increased cellular uptake compared to other anthracyclines, potentially contributing to its superior clinical efficacy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of idarubicin is essential for optimizing therapeutic protocols and managing potential toxicities.

Key Pharmacokinetic Parameters

The pharmacokinetic properties of idarubicin have been characterized through multiple clinical studies:

  • Protein Binding: Approximately 97% bound to plasma proteins

  • Half-life: 22 hours

  • Metabolism: Converted to idarubicinol, its primary active metabolite

  • Elimination: Predominantly through biliary excretion, with a lesser contribution from renal excretion

Metabolism and Excretion

Idarubicin undergoes extensive hepatic metabolism, with idarubicinol being the major metabolite. The elimination of the drug occurs primarily through the biliary system, with renal excretion playing a secondary role . This metabolism profile necessitates dose adjustments in patients with hepatic or renal impairment to prevent accumulation and toxicity .

Clinical Applications

Idarubicin has established therapeutic value across various hematological malignancies, with its primary applications in acute leukemias.

Primary Indications

The primary approved indication for idarubicin is:

  • Acute myeloid leukemia (AML): Used in combination with other antileukemic drugs, particularly cytarabine, for induction therapy

Additional Clinical Uses

Research indicates effectiveness in various other malignancies:

  • Acute lymphoblastic leukemia (ALL): Demonstrated efficacy in both adult and pediatric populations

  • Myelodysplastic syndromes: Shown efficacy in combination therapies

  • Advanced breast cancer: Limited studies suggest potential benefit

  • Multiple myeloma: Investigated in combination regimens

  • Non-Hodgkin's lymphoma: Preliminary efficacy reported in specific protocols

Therapeutic Efficacy

Extensive clinical evaluations have established idarubicin's efficacy across different treatment scenarios and patient populations.

Efficacy in Single-Agent Therapy

As monotherapy, idarubicin has demonstrated meaningful clinical activity:

  • Complete remission in 20% of heavily pretreated pediatric acute leukemia patients

  • Complete remission in 30% of heavily pretreated adult acute leukemia patients

Efficacy in Combination Regimens

The true therapeutic potential of idarubicin is realized in combination protocols:

  • In refractory or relapsed AML: 46% complete remission rate when combined with cytarabine and/or other agents

  • In refractory or relapsed ALL: 58% complete remission rate in adult and pediatric patients

  • In untreated AML: Greater than 80% complete remission rate when combined with cytarabine and/or etoposide

  • In ALL: 82% complete remission rate when combined with vincristine, cytarabine, and prednisone

  • In refractory or relapsed ALL and AML: 70% complete remission rate when combined with intermediate doses of cytarabine

Comparative Efficacy

Systematic evaluations comparing idarubicin with other anthracyclines have yielded important insights:

Dosage and Administration

Proper administration of idarubicin requires careful attention to dosage, schedule, and monitoring parameters.

Standard Dosing Regimen

The standard therapeutic protocol for adult AML includes:

  • Dosage: 12 mg/m² daily for 3 consecutive days

  • Administration: Slow intravenous infusion over 10-15 minutes

  • Combination: Typically administered with cytarabine in AML treatment regimens

Dose Modifications

Dose adjustments are necessary in specific patient populations:

  • Hepatic impairment: Consider reduced dosage based on bilirubin levels

  • Renal impairment: Consider reduced dosage based on creatinine clearance

  • Previous therapy toxicity: Reduce dose by 25% if toxicity developed after first course

Monitoring Requirements

Regular monitoring is essential to manage potential toxicities:

  • Complete blood counts: Frequent assessment of hematologic parameters

  • Cardiac function: Evaluation before and during treatment

  • Hepatic function: Regular liver function tests

  • Renal function: Assessment of kidney parameters throughout therapy

Adverse Effects and Toxicity

Idarubicin, like other anthracyclines, is associated with significant adverse effects that require careful management.

Hematologic Toxicity

Myelosuppression represents the predominant dose-limiting toxicity:

  • Neutropenia: Severe and often the most clinically significant manifestation

  • Thrombocytopenia: May contribute to bleeding risk

  • Anemia: Common but generally less severe than neutropenia

The nadir of blood counts typically occurs 10-14 days after administration, with recovery usually observed during the third week of the treatment cycle .

Cardiac Toxicity

Cardiotoxicity is a significant concern with all anthracyclines, including idarubicin:

  • Increased risk in patients with pre-existing cardiovascular disease

  • Higher risk with previous anthracycline therapy or mediastinal irradiation

  • Enhanced potential for cardiac complications with concomitant cardiotoxic therapies

Other Adverse Effects

Additional toxicities observed in clinical studies include:

  • Gastrointestinal: Nausea, vomiting (generally mild)

  • Dermatologic: Alopecia (reversible)

  • Hepatic: Transient liver dysfunction

  • Local: Risk of extravasation and tissue damage

Comparative Studies with Other Anthracyclines

Systematic evaluations have directly compared idarubicin with other anthracyclines, particularly daunorubicin, in various clinical settings.

Idarubicin versus Daunorubicin

A systematic collaborative overview analyzed multiple randomized trials comparing these agents:

Idarubicin versus Other Anthracyclines

Limited data exist comparing idarubicin with anthracyclines other than daunorubicin:

  • Idarubicin versus doxorubicin: One trial (n=100) showed a non-significant 26% odds reduction in favor of idarubicin (P=0.3)

  • Idarubicin versus zorubicin: One trial (n=745) showed a non-significant 9% odds reduction in favor of idarubicin (P=0.4)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator